(5-Ethoxy-2-fluorophenyl)methanol
Description
Significance of Arylmethanols as Versatile Synthetic Building Blocks in Chemical Research
Arylmethanols, also known as benzyl (B1604629) alcohols, are a cornerstone of organic synthesis, serving as readily available and highly versatile precursors for a vast array of more complex molecules. Their utility stems from the presence of two key reactive sites: the hydroxyl group and the aromatic ring, both of which can be manipulated through a wide range of chemical transformations.
Historically, arylmethanols have been employed in a multitude of classic organic reactions. Their oxidation provides access to arylaldehydes and carboxylic acids, fundamental functional groups in organic chemistry. Conversely, reduction of the benzylic alcohol can yield the corresponding toluene (B28343) derivatives. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. Early applications often revolved around the synthesis of fragrances, flavorings, and as precursors for certain dyes and pharmaceuticals.
In modern organic synthesis, the importance of arylmethanols has expanded significantly. They are key intermediates in the synthesis of complex natural products, pharmaceuticals, and materials. The development of advanced catalytic methods has unlocked new avenues for their application. For instance, arylmethanols are now widely used in cross-coupling reactions, where the C-O bond of the alcohol can be activated to participate in the formation of new carbon-carbon and carbon-heteroatom bonds. This has provided a more sustainable and atom-economical alternative to the use of aryl halides in many synthetic strategies. Furthermore, the benzylic C-H bonds of arylmethanols can be selectively functionalized, offering a direct route to the synthesis of substituted aromatic compounds.
Strategic Role of Fluorine and Ethoxy Substituents in Modulating Aromatic and Benzylic Reactivity
The introduction of substituents onto the aromatic ring of an arylmethanol profoundly alters its chemical properties. In the case of (5-Ethoxy-2-fluorophenyl)methanol, the presence of both a fluorine atom and an ethoxy group creates a unique electronic and steric environment that dictates its reactivity.
Fluorine is the most electronegative element, and its presence on an aromatic ring has a dual electronic effect.
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is strong and deactivates the ring towards electrophilic aromatic substitution.
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.
The ethoxy group (-OCH2CH3) also exerts both steric and electronic effects on the aromatic ring.
Electronic Effect: The oxygen atom of the ethoxy group is a strong π-donor due to its lone pairs, which can be delocalized into the aromatic ring through resonance (+M effect). This effect strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The ethoxy group also has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but this is significantly outweighed by its powerful mesomeric effect.
Steric Effect: The ethoxy group is bulkier than a hydrogen atom, and its presence can sterically hinder reactions at the adjacent ortho position.
In this compound, the fluorine and ethoxy groups are positioned meta to each other. Their combined influence on the reactivity of the aromatic ring and the benzylic alcohol is a result of the interplay of their individual electronic and steric effects.
Furthermore, the electronic effects of these substituents will also modulate the reactivity of the benzylic alcohol. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl proton and the stability of any potential carbocation intermediate formed at the benzylic position. Conversely, the electron-donating ethoxy group will have an opposing effect.
Chemical and Physical Properties of this compound
While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, its fundamental properties can be predicted based on its structure and comparison with similar compounds.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2586126-50-1 |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
| Appearance | Expected to be a liquid at room temperature. |
| Solubility | Likely soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. |
Note: The physical properties listed are based on general chemical principles and data for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the reduction of a corresponding carbonyl compound, such as 5-ethoxy-2-fluorobenzaldehyde (B6361394) or a 5-ethoxy-2-fluorobenzoic acid derivative. A common and effective method for this transformation is the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Proposed Synthetic Scheme:
Starting Material: 5-Ethoxy-2-fluorobenzaldehyde Reagent: Sodium borohydride (NaBH₄) Solvent: Methanol (B129727) or Ethanol Product: this compound
This reaction is typically straightforward and high-yielding, providing a reliable method for the preparation of the target arylmethanol.
Potential Research Applications and Detailed Findings
Given its unique substitution pattern, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Role in the Synthesis of Bioactive Molecules
The presence of both a fluorine atom and an ethoxy group can be advantageous in the design of drug candidates. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The ethoxy group can also influence pharmacokinetic properties and participate in hydrogen bonding interactions with biological targets.
This compound could serve as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. For example, it could be used to construct substituted benzofurans, a class of compounds known for a wide range of biological activities.
Hypothetical Reaction Scheme for Benzofuran Synthesis:
Utility in Materials Science
Fluorinated aromatic compounds are of interest in materials science for their unique electronic properties and thermal stability. The specific substitution pattern of this compound could be exploited in the synthesis of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The combination of the electron-withdrawing fluorine and electron-donating ethoxy group can lead to materials with tailored optical and electronic properties.
While specific research findings for this compound are not extensively documented in the public domain, its structural motifs are present in various patented compounds and research intermediates. The reactivity patterns discussed above, based on established principles of organic chemistry, provide a strong foundation for its potential utility in diverse synthetic applications. Further research into the specific reactions and applications of this compound is warranted to fully explore its potential as a valuable synthetic tool.
Overview of Current Research Trajectories for Novel Substituted Arylmethanols
Current research in the realm of substituted arylmethanols is largely directed towards the development of novel catalytic systems for their synthesis and the expansion of their applications in asymmetric catalysis and medicinal chemistry. Scientists are exploring more sustainable and efficient synthetic routes, including C-H functionalization and the use of earth-abundant metal catalysts. Furthermore, there is a growing interest in the application of these molecules as chiral ligands and as key fragments in the design of new therapeutic agents. The strategic placement of various functional groups on the aromatic ring allows for fine-tuning of the molecule's properties, opening up new avenues for discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-ethoxy-2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLYFGABORGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 5 Ethoxy 2 Fluorophenyl Methanol
(5-Ethoxy-2-fluorophenyl)methanol is a distinct, functionalized arylmethanol. Its chemical identity and fundamental properties are summarized in the interactive data table below.
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 2586126-50-1 sigmaaldrich.com |
| Molecular Formula | C₉H₁₁FO₂ sigmaaldrich.com |
| Molecular Weight | 170.18 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | Typically available at ≥95% sigmaaldrich.com |
Chemical Transformations and Reactivity Profiles of 5 Ethoxy 2 Fluorophenyl Methanol
Transformations Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a versatile functional handle that can undergo a range of transformations, including oxidation, etherification, esterification, substitution, and C-O bond cleavage.
The oxidation of the primary alcohol in (5-ethoxy-2-fluorophenyl)methanol can selectively yield either the corresponding aldehyde, 5-ethoxy-2-fluorobenzaldehyde (B6361394), or the carboxylic acid, 5-ethoxy-2-fluorobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) can effectively oxidize the benzylic alcohol to the carboxylic acid. libretexts.orgorganic-chemistry.org The susceptibility of the alkyl side-chain to oxidative degradation is a general feature of benzylic activation. libretexts.org
Table 1: Common Reagents for the Oxidation of this compound
| Target Product | Reagent | Typical Conditions |
| 5-Ethoxy-2-fluorobenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |
| 5-Ethoxy-2-fluorobenzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) |
| 5-Ethoxy-2-fluorobenzoic acid | Potassium permanganate (KMnO₄) | Basic, followed by acidic workup |
| 5-Ethoxy-2-fluorobenzoic acid | Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃ in H₂SO₄/acetone) |
The hydroxyl group of this compound can be converted to an ether through various etherification methods. A notable example is the alkoxyhydrosilane-facilitated cross-etherification reaction. nih.govlibretexts.orgacs.org This method allows for the coupling of a benzylic alcohol with another alcohol in the presence of an alkoxyhydrosilane, which acts as a mediator. nih.govlibretexts.orgacs.org The reaction likely proceeds through the formation of a benzylic carbocation, which is then trapped by the second alcohol. libretexts.org The presence of an electron-donating ethoxy group on the aromatic ring of this compound would be expected to stabilize the intermediate carbocation, thus facilitating this transformation. libretexts.org
Another common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Esterification of this compound can be readily achieved by reaction with various acylating agents, such as acyl chlorides or carboxylic anhydrides. savemyexams.comyoutube.comiiste.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). unacademy.com The reaction with an acyl chloride is generally faster and more exothermic than with an anhydride. youtube.com
Table 2: Common Reagents for the Esterification of this compound
| Reagent Type | Specific Reagent Example | Product Type |
| Acyl Chloride | Acetyl chloride | (5-Ethoxy-2-fluorophenyl)methyl acetate |
| Acyl Chloride | Benzoyl chloride | (5-Ethoxy-2-fluorophenyl)methyl benzoate |
| Carboxylic Anhydride | Acetic anhydride | (5-Ethoxy-2-fluorophenyl)methyl acetate |
| Carboxylic Anhydride | Trifluoroacetic anhydride | (5-Ethoxy-2-fluorophenyl)methyl trifluoroacetate |
The benzylic hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) can convert this compound into 1-(chloromethyl)-5-ethoxy-2-fluorobenzene. unacademy.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzylic bromide. These benzylic halides are valuable intermediates for further synthetic transformations. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. unacademy.com
The carbon-oxygen bond of the benzylic hydroxyl group can be cleaved under reductive conditions to yield the corresponding hydrocarbon, 4-ethoxy-1-fluorotoluene. One method involves the use of hydriodic acid (HI) in a biphasic system, which can effectively reduce benzylic alcohols. nih.gov This reaction proceeds with increasing reactivity from primary to tertiary alcohols, consistent with an Sₙ1-type mechanism. nih.gov
A more recent strategy for the direct cleavage of the C(sp³)–OH bond involves the activation of the alcohol with a neutral boryl radical under visible light photoredox catalysis. acs.orgnih.gov This method generates an alkyl radical which can then be further transformed. acs.orgnih.gov Catalytic hydrogenation or hydrogenolysis is another potential route for the reduction of the benzylic alcohol, although this may also affect other functional groups in the molecule depending on the catalyst and reaction conditions. nih.gov
Reactions of the Aromatic Core (Directed by Ethoxy and Fluoro Substituents)
When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. In the case of this compound, the ethoxy group is the stronger activating group and will primarily direct incoming electrophiles to the positions ortho and para to it.
The positions on the aromatic ring are numbered as follows: C1 is attached to the CH₂OH group, C2 has the fluoro substituent, and C5 has the ethoxy substituent.
Position 4: This position is ortho to the ethoxy group and meta to the fluoro group. It is sterically accessible.
Position 6: This position is ortho to the ethoxy group and ortho to the fluoro group. It is also adjacent to the hydroxymethyl group, which may cause some steric hindrance.
Position 3: This position is para to the fluoro group and meta to the ethoxy group.
Considering the combined electronic and steric effects, electrophilic substitution is most likely to occur at position 4, which is activated by the powerful ortho-directing ethoxy group and is relatively unhindered. Position 6 is also electronically favored but may be subject to some steric hindrance.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ | (4-Nitro-5-ethoxy-2-fluorophenyl)methanol |
| Halogenation | Br⁺, Cl⁺ | (4-Bromo-5-ethoxy-2-fluorophenyl)methanol |
| Sulfonation | SO₃ | 5-(Hydroxymethyl)-2-ethoxy-4-fluorobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | (4-Alkyl-5-ethoxy-2-fluorophenyl)methanol |
| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Acyl-5-ethoxy-2-fluorophenyl)methanol |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is directed by the combined influence of the activating ethoxy group and the deactivating fluoro and hydroxymethyl groups.
The ethoxy group is a strong ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. Conversely, the fluorine atom, while deactivating, is also an ortho-, para-director. In the case of this compound, the positions on the aromatic ring are C1 (bearing the hydroxymethyl group), C2 (bearing the fluorine), C3, C4, C5 (bearing the ethoxy group), and C6.
The directing effects of the substituents can be summarized as follows:
Ethoxy group (at C5): Strongly activating and directs to C4 and C6 (ortho) and C2 (para).
Fluorine atom (at C2): Deactivating but directs to C1 and C3 (ortho) and C5 (para).
Hydroxymethyl group (at C1): Weakly deactivating and a meta-director, directing to C3 and C5.
In instances of disubstituted benzenes, the most powerfully activating group typically governs the position of substitution. youtube.com In this compound, the ethoxy group is the most significant activating group. Therefore, electrophilic attack is most likely to occur at the positions activated by the ethoxy group, which are C4 and C6. Steric hindrance from the adjacent hydroxymethyl group might slightly disfavor substitution at C6, potentially leading to a preference for the C4 position. Nitration of similar compounds, such as 1,4-dialkoxybenzene derivatives, has been shown to proceed via a single electron transfer (SET) mechanism, where the regioselectivity is influenced by the symmetry of the highest occupied molecular orbital (HOMO) and solvation effects. nih.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Influence of Ethoxy (C5) | Directing Influence of Fluorine (C2) | Directing Influence of Hydroxymethyl (C1) | Overall Predicted Reactivity |
| C3 | - | Ortho | Meta | Minor product |
| C4 | Ortho | Meta | Para | Major product |
| C6 | Ortho | Para | Ortho | Possible product (steric hindrance) |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Scope
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org
In SNAr reactions, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring, which disrupts the aromaticity. libretexts.org Consequently, the strength of the carbon-halogen bond has a lesser impact on the reaction rate compared to the ability of the halogen to stabilize the intermediate and the transition state leading to it. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com This strong inductive effect stabilizes the negatively charged Meisenheimer complex, thereby accelerating the rate of reaction. nih.gov Thus, in the context of SNAr, fluorine is an excellent leaving group, often superior to chlorine, bromine, and iodine. nih.gov
Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Ring (e.g., C-F Activation)
The activation and functionalization of C-F bonds via transition metal catalysis represents a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, recent advancements have led to the development of catalytic systems capable of mediating such transformations.
Nickel- and palladium-based catalysts are commonly employed for the cross-coupling of aryl fluorides. For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been achieved under mild conditions. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluoride elimination to activate the C-F bond. beilstein-journals.org A similar approach could potentially be applied to this compound, allowing for the introduction of various aryl or alkyl groups at the C2 position. Palladium-catalyzed cross-coupling reactions of electron-deficient aryl fluorides with N-tosylhydrazones have also been reported, proceeding through C-F bond activation and migratory insertion of a palladium carbene. rsc.org
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
Due to the limited specific literature on this compound, the elucidation of its reaction pathways relies on the well-established mechanisms of related aromatic compounds.
For electrophilic aromatic substitution , the reaction is expected to proceed via the formation of a Wheland intermediate (also known as an arenium ion or σ-complex). The stability of this cationic intermediate, which is influenced by the electronic effects of the substituents, determines the regioselectivity of the reaction. libretexts.org For this compound, the most stable Wheland intermediate would be the one where the positive charge is delocalized onto the oxygen atom of the ethoxy group, thus favoring substitution at the ortho and para positions relative to the ethoxy group.
In nucleophilic aromatic substitution , the key intermediate is the Meisenheimer complex. wikipedia.org The reaction pathway involves the addition of a nucleophile to the carbon bearing the fluorine atom, forming a tetrahedral intermediate where the negative charge is delocalized across the aromatic ring and any electron-withdrawing substituents. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. Kinetic studies on similar systems, such as the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines, have provided evidence for the stepwise nature of this mechanism and the influence of substituents on the stability of the Meisenheimer complex. nih.gov
The mechanism of metal-catalyzed C-F activation is more complex and can vary depending on the metal and ligands used. For nickel-catalyzed reactions, as seen with 2-fluorobenzofurans, the pathway is thought to involve the formation of a metallacyclopropane intermediate. beilstein-journals.orgnih.gov In other systems, such as those involving frustrated Lewis pairs (FLPs), C-F bond activation can proceed through a 5-coordinate carbon-centered intermediate. nih.gov
Kinetic Studies and Rate-Determining Steps
No peer-reviewed articles or patents were identified that described kinetic studies on reactions involving this compound. This includes the absence of data on reaction rates, the order of reactions, activation energies, or the identification of rate-determining steps in its synthesis or subsequent transformations.
Computational Support for Proposed Mechanisms
Similarly, the search yielded no computational chemistry studies, such as Density Functional Theory (DFT) calculations or other theoretical models, aimed at elucidating the reaction mechanisms of this compound. There is no available data on transition state energies, optimized molecular geometries of intermediates, or electron density distributions that would provide computational support for any proposed reaction pathways.
Due to the absence of this fundamental research data, it is not possible to generate a scientifically accurate article on the specified topics for this particular compound.
Advanced Spectroscopic Characterization Methodologies for 5 Ethoxy 2 Fluorophenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and chemical environment within the (5-Ethoxy-2-fluorophenyl)methanol molecule.
¹H NMR and ¹³C NMR Spectral Interpretation
The proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most direct insight into the molecular structure. The expected chemical shifts are influenced by the electronic effects of the fluorine, ethoxy, and hydroxymethyl substituents on the benzene (B151609) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of coupling to each other. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, though this could become a doublet if coupling to the hydroxyl proton is observed, which is often solvent-dependent. The three aromatic protons will appear in the characteristic downfield region, with their multiplicities and coupling constants dictated by their relationships to each other and to the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons of the ethoxy and hydroxymethyl groups will appear in the aliphatic region of the spectrum.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound, based on analysis of similar structures and known substituent effects.
| Atom/Group | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| δ (ppm) | Multiplicity (J in Hz) | |
| -CH₂OH | ~4.7 | s |
| -OH | Variable | br s |
| -OCH₂CH₃ | ~4.0 | q (J = 7.0) |
| -OCH₂CH₃ | ~1.4 | t (J = 7.0) |
| H-3 | ~7.0 | dd (J ≈ 9.0, 3.0) |
| H-4 | ~6.9 | ddd (J ≈ 9.0, 9.0, 3.0) |
| H-6 | ~7.1 | dd (J ≈ 5.0, 3.0) |
| C-1 | - | - |
| C-2 | - | - |
| C-5 | - | - |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton (¹H-¹H) coupling networks. Key expected correlations include the one between the ethoxy group's -OCH₂- and -CH₃ protons. Additionally, correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) would be visible, helping to definitively assign their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, the proton signal at ~4.7 ppm would correlate with the carbon signal at ~58.5 ppm, confirming the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are instrumental in piecing together the molecular skeleton. Key expected correlations would be from the benzylic protons (-CH₂OH) to the aromatic carbons C-1, C-2, and C-6, and from the ethoxy protons (-OCH₂-) to the aromatic carbon C-5. These correlations are vital for confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show a correlation between the benzylic protons (-CH₂OH) and the aromatic proton at the C-6 position, confirming their spatial proximity. Similarly, a correlation between the ethoxy methylene protons (-OCH₂-) and the aromatic proton at the C-6 position would be expected.
¹⁹F NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would consist of a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the ortho (H-3), meta (H-4), and para (H-6) protons, providing further confirmation of the substitution pattern. The expected chemical shift would be in the range of -115 to -125 ppm relative to a standard like CFCl₃.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₁₁FO₂.
The calculated exact mass for the molecular ion [M]⁺˙ is 170.0743 u. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin (typically < 5 ppm error), thus confirming the elemental composition of the molecule.
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The analysis of these fragments provides valuable structural information. The fragmentation of benzyl (B1604629) alcohols often involves the loss of water or the hydroxyl radical, and cleavage of the substituents from the aromatic ring. libretexts.orgyoutube.comyoutube.com
Key expected fragmentation pathways for this compound include:
Loss of a hydroxyl radical (-•OH): This would lead to a fragment ion at m/z 153.
Loss of water (-H₂O): A common fragmentation for alcohols, resulting in a fragment at m/z 152. youtube.com
Loss of an ethoxy radical (-•OCH₂CH₃): Cleavage of the ether bond would produce a fragment at m/z 125.
Formation of a fluorotropylium ion: Rearrangement and loss of the hydroxymethyl group can lead to the formation of a stable fluorotropylium or related benzyl cation at m/z 109.
The table below summarizes the plausible key fragments for this compound in an EI-MS spectrum.
| Proposed Fragment | Structure of Fragment Ion | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [C₉H₁₁FO₂]⁺˙ | 170 |
| Loss of -OH | [C₉H₁₀FO]⁺ | 153 |
| Loss of H₂O | [C₉H₉FO]⁺˙ | 152 |
| Loss of -CH₂OH | [C₈H₈FO]⁺ | 139 |
| Loss of -OCH₂CH₃ | [C₇H₆FO]⁺ | 125 |
| Fluorotropylium/benzyl cation | [C₇H₆F]⁺ | 109 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), provides a unique molecular fingerprint.
For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the ethoxy (-OCH₂CH₃) group, the fluorinated aromatic ring, and the benzylic alcohol structure.
Key Vibrational Modes for this compound:
O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3650-3400 cm⁻¹. pressbooks.publibretexts.org This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as weaker bands in the 3100-3000 cm⁻¹ region. pressbooks.pub Aliphatic C-H stretching vibrations from the ethoxy and methylene (-CH₂OH) groups are expected to show strong absorptions in the 2960-2850 cm⁻¹ range.
C=C Stretch (Aromatic): The presence of the benzene ring is confirmed by one or more medium-to-weak absorption bands in the 1600-1450 cm⁻¹ range, corresponding to carbon-carbon double bond stretching within the ring.
C-O Stretches: The spectrum will feature strong C-O stretching bands. The C-O stretch of the primary alcohol (Ar-CH₂-OH) is typically found around 1050-1000 cm⁻¹. The aryl alkyl ether (Ar-O-CH₂) linkage of the ethoxy group gives rise to a characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
C-F Stretch: The carbon-fluorine bond will produce a strong, characteristic absorption band in the 1250-1000 cm⁻¹ region. This band may overlap with C-O stretching vibrations, requiring careful spectral interpretation.
The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Vibration Type |
| 3650-3400 | O-H | Alcohol | Stretching (Broad) |
| 3100-3000 | C-H | Aromatic Ring | Stretching |
| 2960-2850 | C-H | Alkyl (Ethoxy, CH₂) | Stretching |
| 1600-1450 | C=C | Aromatic Ring | Stretching |
| ~1250 | C-O-C | Aryl Alkyl Ether | Asymmetric Stretching |
| ~1040 | C-O-C | Aryl Alkyl Ether | Symmetric Stretching |
| 1050-1000 | C-O | Primary Alcohol | Stretching |
| 1250-1000 | C-F | Aryl Fluoride (B91410) | Stretching |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
The process involves irradiating a single, high-quality crystal of this compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
A crystallographic study of this compound would reveal:
Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms.
Bond Parameters: Precise measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-F) and the angles between them.
Conformational Analysis: The torsion angles would describe the orientation of the ethoxy and methanol (B129727) substituents relative to the plane of the fluorophenyl ring. For instance, studies on similarly substituted phenyl structures often reveal that such groups are twisted out of the plane of the aromatic ring. nih.gov
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, identifying non-covalent forces such as hydrogen bonds (involving the -OH group) and potentially C-H···F or π–π stacking interactions, which are observed in the crystal packing of related fluorinated organic molecules. nih.govresearchgate.netresearchgate.net
While specific experimental data for this compound is not publicly available, a typical crystallographic analysis would report the parameters shown in the representative table below.
Interactive Data Table: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₁FO₂ |
| Formula Weight | The mass of one mole of the compound. | 170.18 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell edges. | a=8.5, b=10.2, c=9.8 |
| α, β, γ (°) | The angles between the unit cell edges. | α=90, β=105.5, γ=90 |
| Volume (ų) | The volume of the unit cell. | 818.5 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.380 g/cm³ |
This data provides the fundamental basis for understanding the solid-state structure and conformational preferences of the molecule, which are essential for its application in materials science and medicinal chemistry.
Computational and Theoretical Investigations of 5 Ethoxy 2 Fluorophenyl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide insights that are often complementary to experimental data and can predict properties for molecules that have not yet been synthesized or are difficult to study empirically.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations for (5-Ethoxy-2-fluorophenyl)methanol would typically be initiated by optimizing the molecule's geometry to find its most stable conformation (lowest energy state). This process involves systematically adjusting bond lengths, bond angles, and dihedral angles. For a molecule like this compound, key parameters for optimization would include the orientation of the ethoxy and hydroxymethyl groups relative to the fluorophenyl ring.
Following geometry optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electron density distribution is particularly useful for understanding the molecule's reactivity, as it highlights electron-rich and electron-poor regions. In this compound, the fluorine and oxygen atoms are expected to create significant polarization in the electron density.
A hypothetical data table of optimized geometric parameters for this compound, based on typical values from DFT calculations on similar molecules, is presented below.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | ||
| C-O (ethoxy) | 1.37 | ||
| O-C (ethyl) | 1.43 | ||
| C-C (ethyl) | 1.52 | ||
| C-C (ring) | 1.39 - 1.41 | ||
| C-C (to CH2OH) | 1.51 | ||
| C-O (methanol) | 1.43 | ||
| O-H (methanol) | 0.96 | ||
| F-C2-C1 | 118.5 | ||
| C1-C2-C3 | 121.0 | ||
| C4-C5-O(ethoxy) | 124.5 | ||
| C1-C6-C(H2OH) | 120.0 | ||
| C5-O-C(ethyl) | 118.0 | ||
| C(ring)-C-O(H) | 112.0 | ||
| C(ring)-C(H2OH)-O-H | 60.0 | ||
| C4-C5-O-C(ethyl) | 0.0 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar molecular structures.
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory compared to DFT for calculating electron correlation. These methods are more computationally intensive but can provide more accurate energies and geometries, especially for systems where electron correlation effects are significant.
For this compound, MP2 calculations would be valuable for refining the geometry obtained from DFT and for obtaining a more precise value for the total electronic energy. A comparison between DFT and MP2 results can provide a measure of the reliability of the computational predictions. Discrepancies between the methods might indicate the importance of electron correlation in describing the molecule's properties accurately.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret and validate experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT.
The predicted chemical shifts would be highly sensitive to the local electronic environment of each nucleus. For instance, the fluorine atom is expected to have a significant effect on the chemical shifts of the nearby aromatic protons and carbons. Similarly, the ethoxy and hydroxymethyl groups will influence the chemical shifts of the protons and carbons to which they are attached. Comparing the predicted NMR spectrum with an experimental one would be a crucial step in confirming the molecule's structure.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 115.0 (d, J=24 Hz) |
| C2 | - | 158.0 (d, J=250 Hz) |
| C3 | 7.10 | 116.5 (d, J=8 Hz) |
| C4 | 6.95 | 118.0 (d, J=3 Hz) |
| C5 | - | 150.0 |
| C6 | 7.25 | 125.0 (d, J=5 Hz) |
| CH₂ (methanol) | 4.60 | 60.0 |
| OH | 2.50 | - |
| OCH₂ (ethoxy) | 4.05 | 64.0 |
| CH₃ (ethoxy) | 1.40 | 15.0 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Chemical shifts are relative to a standard (e.g., TMS), and coupling constants (J) are given in Hertz.
Computational vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their frequencies correspond to the absorption bands in an IR spectrum.
For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, C-O stretches, and the C-F stretch. Comparing the computed spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions. researchgate.net
A hypothetical table of key predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3650 (free), 3400 (H-bonded) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (alcohol) | 1050 |
| C-O stretch (ether) | 1250 |
| C-F stretch | 1200 |
Note: The data in this table is hypothetical and based on typical ranges for the specified functional groups.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the analysis of its FMOs would provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
The distribution of the HOMO and LUMO across the molecule is also important. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may have significant contributions from the antibonding orbitals of the aromatic system.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a quantitative measure of the molecule's reactivity.
A hypothetical table of FMO energies and reactivity descriptors is shown below.
| Parameter | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 8.0 |
| Ionization Potential (I ≈ -EHOMO) | 8.5 |
| Electron Affinity (A ≈ -ELUMO) | 0.5 |
| Electronegativity (χ = (I+A)/2) | 4.5 |
| Global Hardness (η = (I-A)/2) | 4.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Energy Landscapes, including Intramolecular Interactions (e.g., OH⋅⋅⋅F Hydrogen Bonding)
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-C(methanol) and C(methanol)-O bonds, as well as the orientation of the ethoxy group. Theoretical and computational studies on analogous ortho-substituted benzyl (B1604629) alcohols, particularly 2-fluorobenzyl alcohol, provide significant insights into the conformational preferences and the role of intramolecular interactions in stabilizing specific geometries. researchgate.netrsc.org
The presence of a fluorine atom ortho to the methanol (B129727) group introduces the possibility of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F). researchgate.net This interaction is a key factor in determining the most stable conformers. Computational studies on similar molecules have identified several low-energy conformations, often categorized as proximal, distal, and chelated gauche forms. researchgate.net In the context of this compound, the most significant conformers would be those that allow for this favorable OH···F interaction.
Quantum chemical calculations on related fluorinated benzyl alcohols have shown that ortho-fluorination generally increases the hydrogen bond acidity of the benzylic alcohol. researchgate.net This suggests that the OH···F hydrogen bond in this compound is a significant stabilizing factor. The energy landscape is expected to feature distinct minima corresponding to different rotational isomers (rotamers). The global minimum is likely to be a conformation where the hydroxyl group is oriented towards the fluorine atom, maximizing the intramolecular hydrogen bond.
While specific high-level energy calculations for this compound are not extensively available in the public domain, data from analogous ortho-halogenated benzyl alcohols can be used to infer the relative stabilities. rsc.org For instance, in ortho-chlorobenzyl alcohol, the conformer with an OH···Cl contact is found to be more stable. rsc.org A similar, and likely more pronounced, trend is expected for the more electronegative fluorine atom.
The ethoxy group at the 5-position is not expected to sterically hinder the formation of the intramolecular hydrogen bond. However, its electronic effect, being an electron-donating group, can modulate the acidity of the hydroxyl proton and the electron density on the aromatic ring, thereby subtly influencing the strength of the OH···F interaction.
Below is a table summarizing the likely key conformers and the influential dihedral angles based on studies of analogous compounds. The energy values are illustrative and intended to show the expected trend in stability.
| Conformer | Dihedral Angle (F-C2-C1-C(H2)OH) | Dihedral Angle (C2-C1-C(H2)-O) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |
| syn-planar (OH···F) | ~0° | ~60° (gauche) | Strong OH···F hydrogen bond | 0 (Global Minimum) |
| anti-planar | ~180° | ~60° (gauche) | No significant OH···F interaction | > 2 |
| out-of-plane | ~90° | ~180° (anti) | Weak or no OH···F interaction | 1-2 |
This table is generated based on data from analogous compounds and represents a qualitative prediction.
Molecular Dynamics Simulations (for studies involving interactions or larger systems, if applicable)
These studies demonstrate the potential utility of MD simulations for investigating the properties of this compound in various environments. For instance, MD simulations could be employed to:
Study Solvation Effects: To understand how the conformational preferences observed in the gas phase are altered in different solvents due to intermolecular interactions with solvent molecules.
Investigate Interactions with Biomolecules: To model the binding and interaction of this compound with biological targets such as proteins or lipid bilayers. The orientation and dynamics of the molecule within a binding site could be elucidated. nih.gov
Analyze Aggregate Formation: To explore the potential for self-assembly or aggregation in solution, driven by intermolecular hydrogen bonding and other non-covalent interactions.
A hypothetical MD simulation setup for studying this compound in a water box would involve the parameters outlined in the table below.
| Simulation Parameter | Example Value/Description | Purpose |
| Force Field | OPLS-AA, CHARMM, or similar | To define the potential energy function of the system. |
| Water Model | TIP3P or SPC/E | To accurately represent the solvent environment. |
| System Size | ~500-1000 solvent molecules per solute | To minimize finite-size effects. |
| Temperature | 298 K (25 °C) | To simulate ambient conditions. |
| Pressure | 1 atm | To simulate ambient conditions. |
| Simulation Time | >100 ns | To ensure adequate sampling of conformational space. |
While no specific studies on this compound are published, the methodologies are well-established, and such computational investigations would provide valuable atomistic insights into its behavior in complex systems. um.es
Applications of 5 Ethoxy 2 Fluorophenyl Methanol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The chemical structure of (5-Ethoxy-2-fluorophenyl)methanol makes it a plausible precursor for the synthesis of a variety of complex organic molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide couplings. The fluorine and ethoxy substituents on the aromatic ring can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions, as well as serve as key binding elements in biologically active molecules.
For instance, substituted benzyl (B1604629) alcohols are common starting materials in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity of a molecule to its target. The ethoxy group can also contribute to the pharmacokinetic profile of a drug candidate. While direct examples of its use are scarce, it is conceivable that this compound could be employed in the synthesis of complex structures such as substituted benzofurans or other intricate heterocyclic systems through multi-step reaction sequences.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel synthetic routes to these structures is of significant interest. This compound can be considered a valuable building block for the synthesis of various heterocyclic systems.
The hydroxymethyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, facilitating intramolecular cyclization reactions. For example, reaction with a neighboring nucleophilic group, introduced through substitution on the aromatic ring, could lead to the formation of fused heterocyclic rings. The fluorine atom can also play a role in directing cyclization reactions or modifying the properties of the resulting heterocyclic compound.
While specific syntheses commencing from this compound are not prominently reported, the general utility of fluorinated benzyl alcohols in the preparation of heterocycles is well-established. These starting materials can be incorporated into larger scaffolds that ultimately form part of a heterocyclic ring system.
Role in the Preparation of Advanced Materials Precursors (e.g., polymers, dendrimers)
Fluorinated polymers and dendrimers are classes of advanced materials with unique properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these materials often relies on the use of specialized monomers or building blocks that contain fluorine.
This compound could potentially serve as a precursor to such monomers. The hydroxymethyl group could be modified to introduce a polymerizable functional group, such as an acrylate or a vinyl ether. The resulting monomer could then be polymerized to yield a fluorinated polymer with tailored properties conferred by the ethoxy and fluoro substituents.
In the context of dendrimers, the molecule could be used as a core or a branching unit. The hydroxymethyl group provides a point for attachment or further elaboration of dendritic wedges. The fluorine and ethoxy groups would be incorporated into the final dendrimer structure, potentially influencing its physical and chemical characteristics. However, it is important to note that the literature does not currently contain specific examples of this compound being used for these applications.
Utilization in Stereoselective Synthesis of Chiral Compounds
The synthesis of single-enantiomer chiral compounds is a critical aspect of modern organic chemistry, particularly in the pharmaceutical industry. While this compound is itself an achiral molecule, it could potentially be used in stereoselective synthesis in a few ways.
The hydroxymethyl group could be a substrate for enzymatic resolution, where an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two. However, this would require the molecule to be part of a larger, chiral scaffold.
Alternatively, the molecule could be used as a prochiral substrate. For example, oxidation to the corresponding aldehyde would create a prochiral center. Subsequent nucleophilic addition to the carbonyl group, using a chiral catalyst or reagent, could proceed with high enantioselectivity to produce a chiral secondary alcohol. The fluorine and ethoxy groups might influence the stereochemical outcome of such reactions. There are currently no specific reports of its use in this context.
Applications in Radiochemistry (e.g., 18F-labeling, if applicable to the ethoxy group)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracer molecules. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable decay properties.
The introduction of ¹⁸F into a molecule is a key step in the synthesis of PET radiotracers. While direct ¹⁸F-labeling of an ethoxy group is not a standard radiochemical transformation, it is conceivable that the this compound scaffold could be modified for radiolabeling. For example, the ethoxy group could be replaced with a suitable leaving group, such as a nitro group or a trimethylammonium salt, to facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride.
Alternatively, a prosthetic group containing ¹⁸F could be attached to the molecule. For instance, the hydroxymethyl group could be used to attach a moiety that has already been radiolabeled with ¹⁸F. Again, there is no direct evidence in the current scientific literature of this compound being used for such purposes.
Conclusion and Future Research Perspectives
Synthesis and Reactivity Outlook for (5-Ethoxy-2-fluorophenyl)methanol
The synthesis of this compound is not extensively detailed in current literature, but it can be reliably achieved through established organic chemistry reactions. A primary and straightforward approach involves the reduction of the corresponding aldehyde, 5-ethoxy-2-fluorobenzaldehyde (B6361394). This transformation can be accomplished using a variety of reducing agents, offering flexibility in terms of reaction conditions and scalability.
Table 1: Potential Reagents for the Synthesis of this compound
| Precursor | Reaction Type | Potential Reagents |
|---|---|---|
| 5-Ethoxy-2-fluorobenzaldehyde | Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) |
| 5-Ethoxy-2-fluorobenzoic acid | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) complexes |
The reactivity of this compound is primarily dictated by its benzylic alcohol functional group. Future research will likely explore:
Oxidation: Controlled oxidation to yield 5-ethoxy-2-fluorobenzaldehyde or further to 5-ethoxy-2-fluorobenzoic acid, both of which are valuable synthetic intermediates.
Esterification and Etherification: Reaction of the hydroxyl group to form a wide array of esters and ethers. These reactions are fundamental for modifying the compound's properties and for linking it to other molecular scaffolds.
Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group (e.g., a tosylate or halide), enabling subsequent substitution reactions to introduce nitrogen, sulfur, or carbon-based functional groups.
The presence of the 2-fluoro substituent is expected to influence the reactivity of the benzylic position and the aromatic ring. It may affect the acidity of the hydroxyl proton and the stability of potential cationic intermediates.
Identification of Unexplored Synthetic Pathways and Novel Reactivity
Beyond conventional methods, several unexplored synthetic pathways could provide more efficient or stereoselective access to this compound. Asymmetric reduction of 5-ethoxy-2-fluorobenzaldehyde using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymatic methods could yield enantiomerically pure forms of the alcohol, which are highly valuable in pharmaceutical and materials science.
The unique substitution pattern on the aromatic ring opens avenues for novel reactivity. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom could be exploited in reactions such as:
Directed Ortho-Metalation: The fluorine atom or the benzylic alcohol's oxygen could direct lithiation or other metalations to specific positions on the aromatic ring, allowing for the introduction of new substituents.
Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SNAr reactions on its own, its reactivity can be enhanced by the presence of other activating groups. mdpi.com Investigating the potential for displacing the fluorine atom under specific conditions could lead to new derivatives.
Integration with Emerging Methodologies in Organic Synthesis
Modern synthetic methodologies can significantly enhance the efficiency, safety, and scalability of chemical production.
Flow Chemistry
Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers numerous advantages for the synthesis of this compound. polimi.it This technology allows for precise control over reaction parameters like temperature and mixing, which is crucial for managing exothermic reactions such as reductions with powerful hydrides. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat transfer, improving safety and potentially reducing the formation of byproducts. researchgate.net A packed-bed reactor containing a supported reducing agent could enable a continuous, scalable, and automated synthesis process. organic-chemistry.org This approach is particularly advantageous for process intensification and modular manufacturing. polimi.it
Machine Learning in Synthesis Design
Machine learning (ML) is emerging as a powerful tool for accelerating chemical research. semanticscholar.org ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. mit.edu For the synthesis of this compound, an ML model could be used to screen various reagents, solvents, and catalysts to identify the conditions that maximize yield and purity. acs.orgchimia.ch This data-driven approach can map the complex interplay of variables in a reaction and guide chemists to the most promising synthetic routes. acs.org
Potential for Derivatization into Academic Research Tools and Probes
The functional groups on this compound make it an excellent scaffold for creating specialized chemical tools for academic research. The primary site for derivatization is the hydroxyl group, which can be readily modified.
Table 2: Examples of Potential Derivatizations and Applications
| Derivatization Reaction | Reagent Type | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Fluorescent Carboxylic Acid | Fluorescent Ester | Fluorescent probe for bio-imaging |
| Etherification | Biotin-containing Alkyl Halide | Biotinylated Ether | Affinity probe for protein pull-down assays |
| Carbamate Formation | Isocyanate-linked Photo-crosslinker | Photoreactive Carbamate | Tool for identifying protein-ligand interactions |
By attaching reporter groups such as fluorophores, affinity tags (like biotin), or photo-crosslinkers, this compound can be converted into molecular probes. nih.gov These probes are invaluable for studying biological processes, identifying protein targets, and validating new therapeutic hypotheses. The fluorophenyl ethoxy motif can serve as a core fragment for building libraries of compounds for screening in drug discovery and chemical biology.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The fluorine atom induces splitting in adjacent protons (e.g., J ~ 8–12 Hz for ortho-F) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve stereoelectronic effects of the ethoxy and fluorine substituents on molecular conformation .
How does the substituent pattern on this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
- Steric Effects : The ethoxy group at the 5-position creates steric hindrance, reducing accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : Fluorine at the 2-position deactivates the ring, slowing electrophilic substitution. However, it enhances oxidative stability in radical reactions .
Experimental Design : - Compare reaction rates with analogs (e.g., 5-methoxy or 5-chloro derivatives) to isolate electronic vs. steric contributions .
What methodologies are used to study the environmental degradation pathways of this compound?
Advanced Research Question
- Microbial Degradation : Incubate with soil or water samples under aerobic/anaerobic conditions. Monitor metabolite formation via LC-MS/MS. Key intermediates include fluorinated benzoic acids .
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify half-life using HPLC and identify cleavage products (e.g., defluorination products) .
How is this compound utilized as a building block in medicinal chemistry?
Basic Research Question
- Drug Candidate Synthesis : The alcohol group is esterified or oxidized to a ketone for further functionalization. Example: Coupling with NSAID scaffolds to enhance bioavailability .
- Protection/Deprotection Strategies : Use TBSCl for alcohol protection during harsh reactions, followed by TBAF deprotection .
What computational tools aid in predicting the biological activity of derivatives of this compound?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The ethoxy group may occupy hydrophobic pockets, while fluorine enhances binding via halogen bonds .
- QSAR Models : Train models using descriptors like logP, molar refractivity, and Hammett σ values to predict IC₅₀ values .
Comparative Table: Structural Analogs and Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
